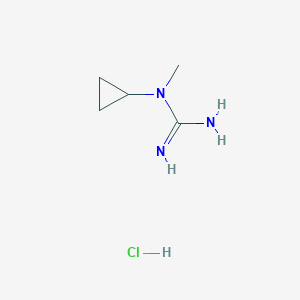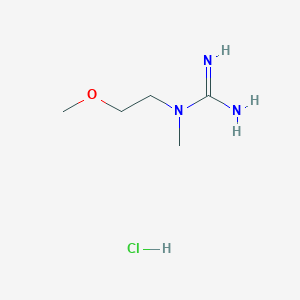
Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate
Overview
Description
“Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate” is a chemical compound with the CAS Number: 1086836-85-2 . It has a molecular weight of 234.17 g/mol . The IUPAC name for this compound is methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate .
Molecular Structure Analysis
The molecular formula of “Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate” is C10H9F3O3 . The InChI code for this compound is 1S/C10H9F3O3/c1-16-9(15)7-4-2-6(3-5-7)8(14)10(11,12)13/h2-5,8,14H,1H3 . This indicates that the compound contains a benzene ring substituted with a trifluoroethyl group and a methyl ester group .Physical And Chemical Properties Analysis
“Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate” is a solid at room temperature . It has a molecular weight of 234.17 g/mol . The compound has a topological polar surface area of 46.5 Ų . It has a rotatable bond count of 3 .Scientific Research Applications
Synthesis and Potential in Photodynamic Therapy
- Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate has been utilized in the synthesis of fluorine analogs of hematoporphyrin, which are potentially useful for photodynamic therapy of cancer (Omote et al., 1996).
Role in Chemical Transformations
- This compound plays a role in chemical reactions involving sulfur tetrafluoride in anhydrous hydrogen fluoride solutions, leading to the formation of new fluorine-containing compounds which are analogs of salicylic acid (Gaidarzhy et al., 2020).
Applications in Organic Synthesis
- It's used in the synthesis of trifluoromethoxylated aromatic compounds, which show promise in pharmaceuticals, agrochemicals, and functional materials (Feng & Ngai, 2016).
Influence on Mesomorphic Properties
- Research shows its derivatives affecting the mesomorphic properties in liquid crystals, influencing the phase transition and behavior of these materials (Cruz et al., 2001).
Involvement in Crystal Growth Studies
- It has been studied in the context of crystal growth, contributing to the understanding of crystal properties like hardness, lattice parameters, and spectroscopic characteristics (Vijayan et al., 2003).
Role in Hydrolysis and Saponification
- Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate has been studied in the context of hydrolysis and saponification processes, providing insights into green chemistry applications (Alemán et al., 1999).
Use in Anion Sensing
- It has applications in developing novel anion sensors, particularly for fluoride sensing, due to its unique spectroscopic and colorimetric properties (Ma et al., 2013).
Photophysical Studies
- It's involved in photophysical studies, particularly in the investigation of intramolecular charge transfer and fluorescence properties in various media (Singh & Darshi, 2002).
Safety and Hazards
The compound has been classified with the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-16-9(15)7-4-2-6(3-5-7)8(14)10(11,12)13/h2-5,8,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJUNKFWSHGRNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-{[3-(Aminomethyl)phenyl]methyl}-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B1376593.png)



![[4-(Methanesulfonylmethyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1376599.png)




